Muscimol hydrobromide
Overview
Description
Muscimol hydrobromide is the major psychoactive alkaloid present in many mushrooms of the Amanita genus . Unlike psilocybin, a tryptamine, muscimol is a potent, selective agonist of the GABAA receptor . Amanita muscaria contains two main active ingredients, Ibotenic acid and its derivative Muscimol .
Synthesis Analysis
The synthesis of Muscimol involves DBU, NH3, and BH3 . A PEGylated derivative of muscimol was synthesized and attached via an ami .Molecular Structure Analysis
Muscimol hydrobromide has a molecular formula of C4H7BrN2O2 . It comprises a five-member ring and a short carbon chain with a functional amine (NH2) group at the end .Chemical Reactions Analysis
Muscimol is a potent, selective agonist of the GABAA receptor . It is the product of the decarboxylation or drying of ibotenic acid and it is thought that muscimol is as much as ten times more potent than ibotenic acid .Physical And Chemical Properties Analysis
Muscimol is an organic chemical with the formula C4H6N2O2 . It has a similar structure to the neurotransmitter GABA, which lacks the ring but has the same functional amine group at the end of its carbon chain .Scientific Research Applications
Muscimol is one of the principal psychoactive constituents of Amanita muscaria and related species of mushroom . It’s a potent and selective orthosteric agonist for the GABA A receptor and displays sedative-hypnotic, depressant, and hallucinogenic psychoactivity .
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Neuroscience Research
- Muscimol hydrobromide is a GABA A receptor agonist . It’s often used in neuroscience research to understand the role of GABA A receptors in the brain .
- The methods of application or experimental procedures would typically involve administering Muscimol to laboratory animals and observing the effects on behavior or neural activity .
- The outcomes of such research could provide insights into the functioning of GABA A receptors and their role in various neurological and psychiatric disorders .
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Pain Management
- Recent studies from 2023 show that Muscimol, an agonist for the GABA A receptor, was able to significantly alleviate pain in its peak effect .
- The methods of application or experimental procedures would typically involve administering Muscimol to patients experiencing pain and monitoring their responses .
- The outcomes of such research could provide a new approach to pain management, potentially offering an alternative to opioids .
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Mental Health Treatment
- Derived from the iconic Amanita muscaria, or fly agaric mushroom, Muscimol has been shown to treat stress and anxiety, ease muscular pain, and promote restorative sleep .
- The methods of application or experimental procedures would typically involve administering Muscimol to patients with mental health issues and monitoring their responses .
- The outcomes of such research could provide a new approach to mental health treatment, potentially offering an alternative to traditional psychiatric medications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(aminomethyl)-1,2-oxazol-3-one;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2.BrH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZOJWHOZRKYQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)CN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171182 | |
Record name | Muscimol hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Muscimol hydrobromide | |
CAS RN |
18174-72-6 | |
Record name | Muscimol hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18174-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Muscimol hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018174726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18174-72-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304080 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Muscimol hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Aminomethyl-3-hydroxyisoxazole hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Muscimol hydrobromide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZZ5MBX4M3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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